molecular formula C3H5NOS B1278698 Methanesulfinyl-acetonitrile CAS No. 52109-49-6

Methanesulfinyl-acetonitrile

Cat. No.: B1278698
CAS No.: 52109-49-6
M. Wt: 103.15 g/mol
InChI Key: PDYQATNUIZPQSW-UHFFFAOYSA-N
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Description

Methanesulfinyl-acetonitrile is a chemical compound with the molecular formula C3H5NOS. It is a colorless liquid with a pungent odor and is commonly used in various fields such as medical, environmental, and industrial research.

Scientific Research Applications

Methanesulfinyl-acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

    Medicine: this compound is explored for its potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Biochemical Analysis

Biochemical Properties

Methanesulfinyl-acetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many substances. This compound can act as a substrate for these enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules . Additionally, this compound has been shown to interact with glutathione, a critical antioxidant in cells, forming conjugates that can be excreted from the body .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the MAPK signaling pathway, leading to changes in gene expression and cellular responses . It also affects cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites . These effects can vary depending on the cell type and the concentration of this compound.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It can bind to enzymes and inhibit or activate their activity. For example, this compound has been shown to inhibit the activity of certain proteases, leading to changes in protein degradation and turnover . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions are crucial for understanding the overall effects of this compound on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities . Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can be used to study its biochemical properties and mechanisms of action . At higher doses, this compound can cause toxic effects, including liver and kidney damage . These effects are dose-dependent and highlight the importance of careful dosage selection in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes to form reactive intermediates that can further interact with other biomolecules

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its biological activity. It can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in specific cellular compartments, affecting its localization and activity . Understanding these transport and distribution mechanisms is essential for optimizing its use in biochemical research.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It can be targeted to specific compartments or organelles within the cell, such as the mitochondria or the endoplasmic reticulum . These localization patterns are determined by targeting signals and post-translational modifications that direct this compound to its specific destinations . Understanding these localization mechanisms is crucial for elucidating the overall effects of this compound on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanesulfinyl-acetonitrile can be synthesized through various methods. One common method involves the reaction of methanesulfonyl chloride with acetonitrile in the presence of a base. The reaction typically occurs under mild conditions and yields this compound as the primary product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methanesulfinyl-acetonitrile undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted nitriles, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to methanesulfinyl-acetonitrile include:

    Acetonitrile: A simple nitrile compound used as a solvent and reagent in organic synthesis.

    Methanesulfonyl chloride: An organosulfur compound used as a reagent in the synthesis of this compound.

    Sulfoxides and sulfones: Oxidized derivatives of this compound with similar chemical properties.

Uniqueness

This compound is unique due to its combination of a sulfinyl group and a nitrile group, which gives it distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-methylsulfinylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NOS/c1-6(5)3-2-4/h3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYQATNUIZPQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450308
Record name METHANESULFINYL-ACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52109-49-6
Record name METHANESULFINYL-ACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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